1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Overview
Description
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is a useful research compound. Its molecular formula is C5H6F6 and its molecular weight is 180.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis :
- Hexafluorothioacetone dimer reacts with ketene dimethylacetal, leading to the formation of 2,2-bis(trifluoromethyl)-3,3-bis(methoxy)thietane. This reaction illustrates the compound's role in complex chemical synthesis (Petrov & Marshall, 2012).
- The compound is involved in the synthesis of new iodine inclusion compounds, demonstrating its utility in forming novel chemical structures (Megen, Jablonka, & Reiss, 2014).
Material Science and Polymer Research :
- It serves as a starting material in the synthesis of new hexafluoro-containing diamine monomers, which are crucial in producing polyamides and polyimides with high solubility and thermal stability (Liaw, Liaw, & Cheng, 2001).
Catalysis and Industrial Applications :
- The compound is effective as an activator in the catalytic process for the dimerization of propylene to 2,3-dimethylbutenes, indicating its role in industrial chemical processes (Sato, Tojima, & Ikimi, 1999).
Solvent Applications :
- "1,1,1,3,3,3-Hexafluoroisopropanol" (a derivative) is highlighted for its versatility as a solvent across a spectrum of chemistry, showcasing its unique properties and broad usage in various chemical applications (Colomer, Chamberlain, Haughey, & Donohoe, 2017).
Spectroscopy and Physical Chemistry :
- The compound's structural and conformational behavior is studied in the context of vibrational spectra, which is significant for understanding its physical properties (Powell, Klaeboe, Saebo, & Crowder, 1983).
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6/c1-3(2,4(6,7)8)5(9,10)11/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGDXIHDFMCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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